4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine
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Overview
Description
4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-chloro-3,3,4-trifluorobutanone with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted amines or alcohols.
Scientific Research Applications
4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific pathways or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)phenol
- 4-Chloro-3,3,4-trifluorobutanone
Uniqueness
4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its trifluoromethyl group imparts stability and lipophilicity, while the amine functionality allows for diverse chemical modifications.
Properties
CAS No. |
32786-66-6 |
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Molecular Formula |
C7H13ClF3N |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine |
InChI |
InChI=1S/C7H13ClF3N/c1-6(2,12(3)4)7(10,11)5(8)9/h5H,1-4H3 |
InChI Key |
WHXJQNRBAOXZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(F)Cl)(F)F)N(C)C |
Origin of Product |
United States |
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